![molecular formula C32H28 B14173592 2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene CAS No. 919789-16-5](/img/structure/B14173592.png)
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex aromatic structure, which includes multiple phenyl groups and a central indene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene typically involves a series of nucleophilic aromatic substitution reactions. One common method starts with the bromination of benzene, followed by a reaction with bromoethylene to form the desired product . The reaction conditions often require a controlled environment to prevent unwanted side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions. Safety measures are crucial due to the potential hazards associated with the chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a fluorescent probe in various biological assays.
Medicine: It is explored for its potential therapeutic properties.
Industry: It is used in the production of optical materials and as a scintillator in radiation detection
Wirkmechanismus
The mechanism by which 2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, its fluorescent properties are due to the electronic transitions within the aromatic system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(2-methylstyryl)benzene: Known for its use as a scintillator and in optical materials.
1,4-Bis(2,2-bis(4-methylphenyl)ethenyl)benzene: Another compound with similar structural features and applications.
Uniqueness
2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise optical characteristics .
Eigenschaften
CAS-Nummer |
919789-16-5 |
|---|---|
Molekularformel |
C32H28 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
2-[2,2-bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene |
InChI |
InChI=1S/C32H28/c1-22-13-17-25(18-14-22)31(26-19-15-23(2)16-20-26)21-30-24(3)28-11-7-8-12-29(28)32(30)27-9-5-4-6-10-27/h4-21,24H,1-3H3 |
InChI-Schlüssel |
OKDCDUBUUGOIQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C(=C1C=C(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


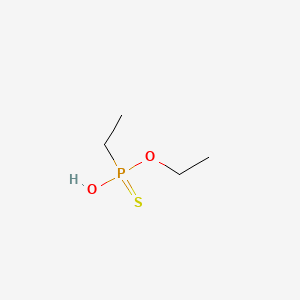
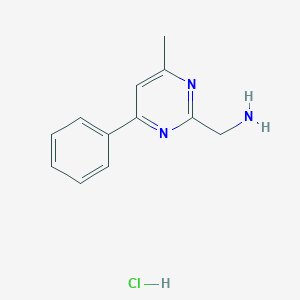
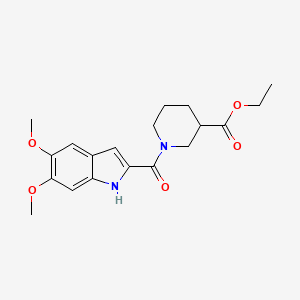
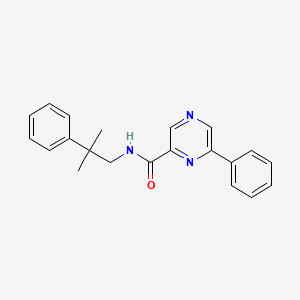
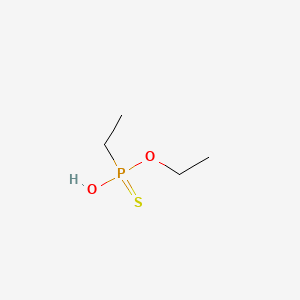

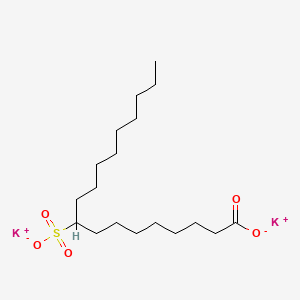
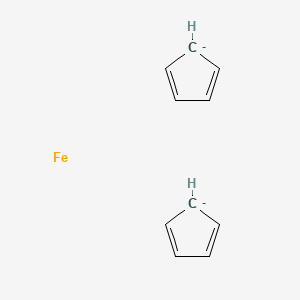
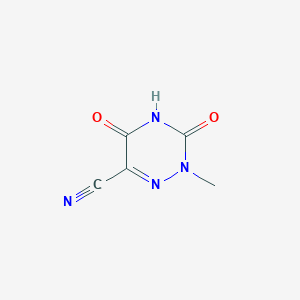
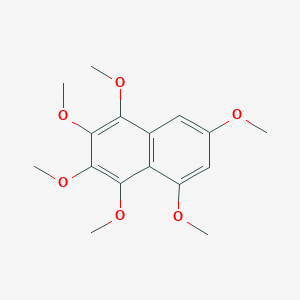

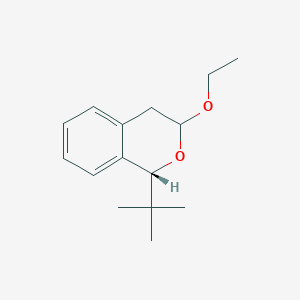
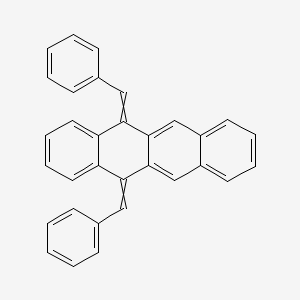
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
